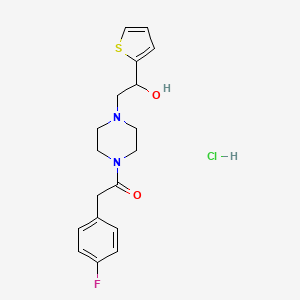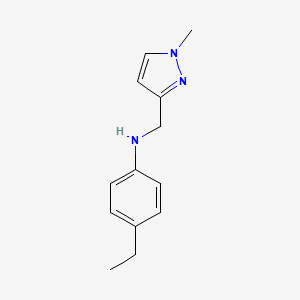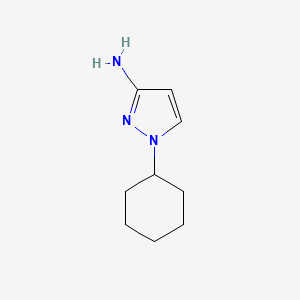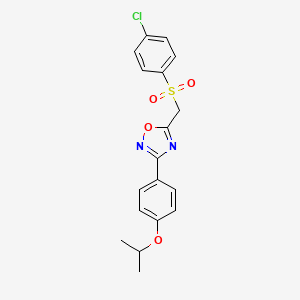
4-(3-chloro-4-ethoxybenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-chloro-4-ethoxybenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H27ClN2O4 and its molecular weight is 442.94. The purity is usually 95%.
BenchChem offers high-quality 4-(3-chloro-4-ethoxybenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-chloro-4-ethoxybenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation A study by Kumar et al. (2017) involved the synthesis of novel substituted pyrrole derivatives for antimicrobial evaluation. The compounds were synthesized via reactions with different substituents, characterized by IR and NMR spectroscopy, and evaluated for their in vitro antibacterial activity, demonstrating potential as antimicrobial agents (Kumar, Pankaj, & Fathima, 2017).
Chemical Library Generation Roman (2013) described using a ketonic Mannich base derived from acetylthiophene as a starting material in alkylation and ring closure reactions. This approach generated a structurally diverse library of compounds, showcasing the versatility of pyrrole derivatives in synthesizing a wide range of chemical entities with potential pharmacological activities (Roman, 2013).
Molecular Docking Studies Malathi and Chary (2019) developed a simple and efficient method for synthesizing chalcones using Bredereck’s reagent. The synthesized compounds were characterized by various spectroscopic techniques and subjected to molecular docking studies, revealing their potential for binding to biological targets with notable binding energies (Malathi & Chary, 2019).
Synthesis of Novel Triazafulvalene Systems Uršič et al. (2010) reported the synthesis of new triazafulvalene systems, highlighting the chemical versatility of pyrrole derivatives. The study emphasized the synthesis routes and potential applications of these systems in creating bioactive molecules or materials with unique properties (Uršič, Svete, & Stanovnik, 2010).
Optical Properties and Potential Applications Rahulan et al. (2014) investigated the nonlinear optical properties of a novel chalcone derivative using z-scan technique. Their findings suggest that the compound exhibits a switchover from saturable absorption to reverse saturable absorption with increasing excitation intensity, indicating its suitability for optical device applications (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).
Propriétés
IUPAC Name |
(4E)-4-[(3-chloro-4-ethoxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-phenylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN2O4/c1-4-31-19-12-11-17(15-18(19)25)22(28)20-21(16-9-6-5-7-10-16)27(24(30)23(20)29)14-8-13-26(2)3/h5-7,9-12,15,21,28H,4,8,13-14H2,1-3H3/b22-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGVQKXDGDFSBJ-LSDHQDQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CC=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CC=C3)/O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxybenzyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2629412.png)

![4-Aminofuro[3,2-c]pyridine-2-carbonitrile hydrochloride](/img/structure/B2629414.png)
![N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2629418.png)
![N-[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2629419.png)
![3-[(Chloroacetyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B2629420.png)



![1-methyl-9-(4-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)



![3-(3,4-Dimethoxyphenyl)-5-[1-(3,4-dimethylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2629434.png)